molecular formula C9H4BrF2NO B13707129 3-Bromo-5,8-difluoro-4-hydroxyquinoline CAS No. 1065087-98-0

3-Bromo-5,8-difluoro-4-hydroxyquinoline

Cat. No.: B13707129
CAS No.: 1065087-98-0
M. Wt: 260.03 g/mol
InChI Key: SITHZSREFZNZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,8-difluoro-4-hydroxyquinoline (CAS 1065087-98-0) is a halogenated and fluorinated quinoline derivative with the molecular formula C₉H₄BrF₂NO and a molecular weight of 258.94 Da . Its structure features a bromine atom at position 3, fluorine atoms at positions 5 and 8, and a hydroxyl group at position 4 (Figure 1). The InChIKey SITHZSREFZNZNB-UHFFFAOYSA-N confirms its stereochemical uniqueness . Key physicochemical properties include a calculated hydrophobicity (XlogP) of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

CAS No.

1065087-98-0

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

3-bromo-5,8-difluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrF2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14)

InChI Key

SITHZSREFZNZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves several steps, typically starting with the quinoline ring system. One common method includes the bromination and fluorination of hydroxyquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Bromo-5,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following quinoline derivatives are compared for substituent effects and reactivity:

Compound Name Molecular Formula Substituents Key Functional Groups XlogP Hydrogen Bond Donors/Acceptors
3-Bromo-5,8-difluoro-4-hydroxyquinoline C₉H₄BrF₂NO Br (3), F (5,8), OH (4) Bromine, fluorine, hydroxyl 2.7 1 / 4
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ Br (8), OH (4), COOEt (3) Bromine, ester, hydroxyl ~3.5* 1 / 4†
3-Bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione C₁₂H₈BrNO₃ Br (3), fused pyran ring Bromine, cyclic ketone ~2.2* 0 / 3‡

*Estimated values based on substituent contributions. †Assumes ester carbonyl (2 acceptors), hydroxyl (1 donor, 1 acceptor), and quinoline nitrogen (1 acceptor). ‡Pyranone oxygen atoms contribute to acceptor count.

Physicochemical Properties

  • Hydrophobicity: The target compound’s XlogP (2.7) is lower than ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (~3.5) due to fluorine’s polarity outweighing the ester’s lipophilicity .
  • Hydrogen Bonding: The hydroxyl group in both the target compound and ethyl derivative enhances aqueous solubility compared to non-hydroxylated analogs.

Key Differences and Challenges

  • Fluorine vs. Ester Effects : Fluorine’s electronegativity in the target compound increases resistance to metabolic degradation compared to ester-containing analogs, which are prone to hydrolysis .
  • Steric Hindrance: Bromine at position 3 (target) vs. 8 (ethyl analog) alters reaction pathways. Position 3 bromine is more accessible for nucleophilic substitutions in planar quinoline systems .
  • Thermal Stability: The fused pyran ring in 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione increases thermal stability, whereas the target compound’s hydroxyl group may lead to decomposition at high temperatures .

Biological Activity

3-Bromo-5,8-difluoro-4-hydroxyquinoline is a synthetic organic compound belonging to the hydroxyquinoline class, notable for its unique structural features that include bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with specific substituents:

  • Bromine at position 3
  • Fluorine at positions 5 and 8
  • Hydroxyl group at position 4

These substituents enhance its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmacology and materials science.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism is believed to involve the inhibition of key enzymes essential for microbial growth. Studies have reported that derivatives of hydroxyquinolines often exhibit diverse pharmacological effects, including antibacterial and antifungal properties .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. The presence of halogen atoms (bromine and fluorine) is thought to enhance binding affinity to biological targets, contributing to its anticancer efficacy. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Common methods include:

  • Bromination : Using reagents like N-bromosuccinimide (NBS) to introduce bromine.
  • Fluorination : Utilizing fluorinating agents for selective substitution.
  • Hydroxylation : Introducing the hydroxyl group through oxidation reactions.

These methods require careful control of reaction conditions to optimize yield and purity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition zones against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal cytotoxicity observed in normal cell lines .
  • Anticancer Research : A study reported that related hydroxyquinoline derivatives induced apoptosis in HeLa cells with IC50 values indicating potent anticancer activity. The structural modifications, including halogenation, were crucial for enhancing their efficacy compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
3-Bromoquinolin-4(1H)-oneLacks fluorine atomsDifferent reactivity profile
5-Fluoro-4-hydroxyquinolineLacks bromine atomExhibits distinct biological activity
7-Chloro-4-hydroxyquinolineChlorine substitutionKnown for its antibacterial properties
5,7-Difluoro-4-hydroxyquinolineFluorine substitutions at positions 5 and 7Enhanced lipophilicity affecting bioavailability

The unique combination of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.